1-(1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-N-methylmethanamine
Description
1-(1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-N-methylmethanamine is a secondary amine characterized by a 2,5-dimethylpyrrole core substituted at the 1-position with a 2-methoxyphenyl group and at the 3-position with an N-methylmethanamine side chain. This compound has been cataloged under reference code 10-F617930 by CymitQuimica as part of their secondary amines portfolio .
Key properties include:
- Molecular formula: C₁₅H₂₀N₂O
- Molecular weight: 244.34 g/mol (calculated from formula).
Properties
IUPAC Name |
1-[1-(2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11-9-13(10-16-3)12(2)17(11)14-7-5-6-8-15(14)18-4/h5-9,16H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCOESCUPJMSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2OC)C)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-N-methylmethanamine is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The empirical formula of this compound is , with a molecular weight of 270.37 g/mol. The structure features a methoxyphenyl group and a dimethylpyrrole moiety, which are known to influence biological interactions significantly.
Antimicrobial Properties
Recent studies indicate that derivatives of pyrrole, including the target compound, exhibit significant antimicrobial properties. For instance, compounds similar to this one have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) . The mechanism involves targeting specific proteins essential for bacterial survival, such as MmpL3, which is involved in mycolic acid transport.
Cell Growth and Metabolism
In vitro studies have demonstrated that the compound can suppress cell growth while enhancing glucose uptake and ATP production in mammalian cell lines. This dual action suggests potential applications in enhancing monoclonal antibody production by optimizing cell metabolism . The presence of 2,5-dimethylpyrrole within the structure is particularly noted for improving cell-specific productivity without compromising cell viability .
Study on Monoclonal Antibody Production
A notable case study explored the effects of this compound on CHO (Chinese Hamster Ovary) cells used in monoclonal antibody production. The study reported that supplementation with the compound increased the final concentration of antibodies produced by 50% compared to control conditions. This was attributed to enhanced metabolic activity and reduced galactosylation levels on antibodies, which are critical for therapeutic efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has revealed that the presence of the 2,5-dimethylpyrrole structure is crucial for the biological activity observed. Variations in substituents on the pyrrole ring can lead to significant changes in potency and selectivity against target pathogens .
| Compound Structure | Activity Level | Notes |
|---|---|---|
| 2,5-Dimethylpyrrole | High | Most effective structure for increasing mAb productivity |
| Alkyl Pyrroles | Low | Showed decreased viability in cell cultures |
Comparison with Similar Compounds
a) 1-(1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-N-methylmethanamine
- Structural difference : Methoxy group at the para position (4-methoxyphenyl) vs. ortho (2-methoxyphenyl) in the target compound.
- Impact : The positional isomerism may alter electronic properties and binding affinity to biological targets. For example, para-substituted phenyl groups often exhibit distinct steric and electronic profiles compared to ortho-substituted analogs .
- Synonyms: BBL033092, STL381776, ZINC66442657 .
b) 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)ethanone (IU1)
- Structural difference: Replacement of the 2-methoxyphenyl group with a 4-fluorophenyl moiety and substitution of the N-methylmethanamine with a pyrrolidinyl-ethanone group.
- Functional relevance: IU1 is a known inhibitor of the deubiquitinase Usp14, demonstrating the role of fluorinated aryl groups in enhancing target specificity .
Key data :
Property IU1 Target Compound Molecular weight 326.41 g/mol 244.34 g/mol Bioactivity Usp14 inhibition Undocumented in evidence Commercial availability Available (Cayman Chemical) Discontinued
Piperazine-Based Analogs (HBK Series)
Compounds HBK14–HBK19 () share a piperazine core substituted with phenoxyalkyl and 2-methoxyphenyl groups. While pharmacologically distinct from the target compound, they highlight trends in structure-activity relationships (SAR):
- Key differences: Piperazine ring vs. pyrrole core. Phenoxyalkyl side chains (e.g., chlorinated or trimethylphenoxy groups) instead of a direct N-methylmethanamine substitution.
- Therapeutic implications : Piperazine derivatives are often explored as serotonin receptor ligands or antipsychotics, suggesting divergent applications compared to pyrrole-based amines .
Urea-Linked Derivatives
a) N-(3,5-Dimethylphenyl)-N'-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}urea
- Structural difference : Replacement of the N-methylmethanamine group with a urea linker connected to a 3,5-dimethylphenyl moiety.
- Data :
Nitrile Derivatives
a) 3-(1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile
- Structural difference: A cyano group and ketone replace the N-methylmethanamine side chain.
- Functional relevance : Nitriles are often metabolically stable and serve as intermediates in organic synthesis. This derivative’s higher molecular weight (268.31 g/mol) and polarity may affect membrane permeability .
Research and Commercial Landscape
- Structural insights : Positional isomerism (e.g., 2- vs. 4-methoxyphenyl) and core heterocycle choice (pyrrole vs. piperazine) critically influence pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
